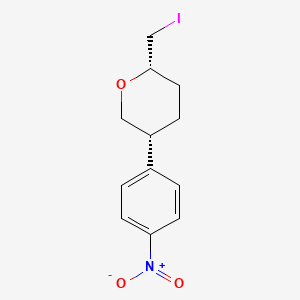

(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane

CAS No.:

Cat. No.: VC17638251

Molecular Formula: C12H14INO3

Molecular Weight: 347.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14INO3 |

|---|---|

| Molecular Weight | 347.15 g/mol |

| IUPAC Name | (2S,5R)-2-(iodomethyl)-5-(4-nitrophenyl)oxane |

| Standard InChI | InChI=1S/C12H14INO3/c13-7-12-6-3-10(8-17-12)9-1-4-11(5-2-9)14(15)16/h1-2,4-5,10,12H,3,6-8H2/t10-,12-/m0/s1 |

| Standard InChI Key | MCUHYVJTUIZHGX-JQWIXIFHSA-N |

| Isomeric SMILES | C1C[C@H](OC[C@H]1C2=CC=C(C=C2)[N+](=O)[O-])CI |

| Canonical SMILES | C1CC(OCC1C2=CC=C(C=C2)[N+](=O)[O-])CI |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound belongs to the oxane family, a six-membered oxygen-containing heterocycle analogous to tetrahydropyran. Its molecular formula is C₁₂H₁₄INO₃, with a molecular weight of 347.15 g/mol. The iodomethyl (-CH₂I) and 4-nitrophenyl (-C₆H₄NO₂) groups are attached to the oxane ring at positions C2 and C5, respectively . The stereochemistry at these positions—(2S,5R)—dictates the spatial arrangement of substituents, influencing reactivity and intermolecular interactions.

Key Structural Attributes:

-

Oxane Ring: Provides a rigid scaffold that influences conformational stability.

-

Iodomethyl Group: A potent leaving group capable of participating in nucleophilic substitution reactions.

-

4-Nitrophenyl Group: An electron-withdrawing moiety that enhances the compound’s electrophilic character and potential for π-π stacking interactions.

Stereochemical Implications

The (2S,5R) configuration ensures that the iodomethyl and nitrophenyl groups occupy distinct spatial orientations. This stereochemistry can affect:

-

Reaction Pathways: Steric hindrance may direct substitution reactions to specific sites.

-

Biological Activity: Enantioselective interactions with chiral biological targets, such as enzymes or receptors .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane likely involves the following steps:

-

Oxane Ring Formation: Cyclization of a diol precursor via acid-catalyzed intramolecular etherification.

-

Introduction of the 4-Nitrophenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling using a palladium catalyst.

-

Iodomethyl Functionalization: Nucleophilic substitution of a hydroxyl or tosyl group with iodide .

Stereoselective Challenges

Achieving the desired (2S,5R) configuration requires chiral auxiliaries or asymmetric catalysis. For example, enzymatic resolution or use of Evans’ oxazolidinones could enforce stereochemical control during ring formation .

Physicochemical Properties

Solubility and Stability

-

Solubility: Expected to be low in polar solvents due to the hydrophobic nitrophenyl group but soluble in dichloromethane or chloroform.

-

Stability: The iodomethyl group may confer light sensitivity, necessitating storage in amber vials. The nitro group is thermally stable but may pose explosion risks under extreme conditions .

Spectroscopic Characteristics

While experimental spectra for this compound are unavailable, analogous oxane derivatives exhibit the following features:

-

NMR:

-

Mass Spectrometry: A molecular ion peak at m/z 347 and fragment ions corresponding to loss of I⁻ (m/z 220) and NO₂ (m/z 297).

Reactivity and Functionalization

Nucleophilic Substitution

The iodomethyl group is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives:

This reactivity is exploited in pharmaceutical chemistry to append bioactive moieties .

Nitro Group Reduction

The nitro group can be reduced to an amine using catalytic hydrogenation or Sn/HCl, yielding a primary amine for further functionalization:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume